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Compound of Interest

Compound Name:
4-(Benzyloxy)-2-bromo-1-

methylbenzene

Cat. No.: B1337804 Get Quote

This technical guide provides a comprehensive overview of 2-bromo-4-(phenylmethoxy)-1-

methylbenzene, a key intermediate in synthetic organic chemistry, particularly in the

development of pharmaceutical compounds. This document details its chemical properties,

synthesis, and potential applications in drug discovery, tailored for researchers, scientists, and

professionals in drug development.

Chemical Identity and Properties
The compound with the common name 4-(Benzyloxy)-2-bromo-1-methylbenzene has the

IUPAC name 2-bromo-1-methyl-4-(phenylmethoxy)benzene[1]. It is also known by synonyms

such as 2-Bromo-4-benzyloxytoluene.

Physicochemical and Spectroscopic Data

The key physicochemical properties of this compound are summarized in the table below. This

data is crucial for its handling, characterization, and use in synthetic protocols.
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Property Value Source

IUPAC Name
2-bromo-1-methyl-4-

(phenylmethoxy)benzene
PubChem[1]

CAS Number 60710-40-9 PubChem[1]

Molecular Formula C₁₄H₁₃BrO PubChem[1]

Molecular Weight 277.16 g/mol PubChem[1][2]

Exact Mass 276.01498 Da PubChem[1][2]

Predicted Boiling Point 353.8±37.0 °C ChemicalBook[3]

Predicted Density 1.400±0.06 g/cm³ ChemicalBook[3]

While experimental spectroscopic data is not widely published, predicted data based on the

compound's structure is invaluable for its identification and characterization[4].

Spectroscopy Predicted Data

¹H NMR (CDCl₃)

Aromatic protons (benzene ring): δ 6.8-7.5 ppm;

Methylene protons (-CH₂-): δ ~5.0 ppm (singlet);

Methyl protons (-CH₃): δ ~2.3 ppm (singlet).

¹³C NMR (CDCl₃)

Aromatic carbons: δ 110-160 ppm; Methylene

carbon (-CH₂-): δ ~70 ppm; Methyl carbon (-

CH₃): δ ~20 ppm.

IR Spectroscopy

C-O-C stretching: ~1250 cm⁻¹; C-Br stretching:

~600-700 cm⁻¹; Aromatic C-H stretching:

~3000-3100 cm⁻¹.

Synthesis and Experimental Protocols
The primary synthetic route to 2-bromo-4-(phenylmethoxy)-1-methylbenzene is the Williamson

ether synthesis. This well-established reaction involves the O-alkylation of a phenol with an

alkyl halide[5][6][7]. In this case, 2-bromo-4-methylphenol is treated with benzyl bromide in the

presence of a base.
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Williamson Ether Synthesis Workflow
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(Extraction with Ether)
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Purification
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Isolate Organic Layer

Final Product:
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Synthesis workflow for 2-bromo-4-(phenylmethoxy)-1-methylbenzene.
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Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the steps for the synthesis of 2-bromo-4-(phenylmethoxy)-1-

methylbenzene.

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, combine 2-bromo-4-methylphenol (1.0 eq.), anhydrous potassium

carbonate (1.5 eq.), and a suitable solvent such as acetone or DMF.

Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 eq.)

dropwise at room temperature.

Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the

reaction progress using thin-layer chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature and filter to

remove the inorganic salts. Evaporate the solvent under reduced pressure.

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or ether)

and wash with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield the pure 2-bromo-4-(phenylmethoxy)-1-

methylbenzene.

Applications in Drug Development
Halogenated organic compounds, particularly those containing bromine, are valuable building

blocks in medicinal chemistry[8]. The bromine atom serves as a handle for further chemical

modifications, most notably through metal-catalyzed cross-coupling reactions such as Suzuki,

Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of

substituents to explore the chemical space and optimize for biological activity.
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The 2-bromo-4-(phenylmethoxy)-1-methylbenzene scaffold is a versatile starting material for

the synthesis of more complex molecules with potential therapeutic applications. The benzyloxy

group acts as a protecting group for the phenol, which can be deprotected at a later synthetic

stage if a free hydroxyl group is desired.

Potential Derivatization Pathways

2-Bromo-4-(phenylmethoxy)
-1-methylbenzene
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Derivatization potential for drug discovery applications.

The ability to easily diversify this scaffold makes it an attractive starting point for the

development of new drugs targeting a range of diseases. While specific biological activities for

this exact compound are not extensively documented, its structural motifs are present in

various biologically active molecules. Further research into the derivatives of 2-bromo-4-

(phenylmethoxy)-1-methylbenzene could lead to the discovery of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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